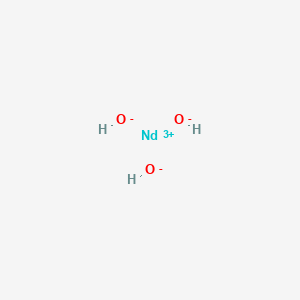

Neodymium hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

16469-17-3 |

|---|---|

Molecular Formula |

H6NdO3 |

Molecular Weight |

198.29 g/mol |

IUPAC Name |

neodymium;trihydrate |

InChI |

InChI=1S/Nd.3H2O/h;3*1H2 |

InChI Key |

UPTOIZXCUOTQBY-UHFFFAOYSA-N |

SMILES |

[OH-].[OH-].[OH-].[Nd+3] |

Canonical SMILES |

O.O.O.[Nd] |

Other CAS No. |

16469-17-3 |

Origin of Product |

United States |

Synthesis Methodologies for Neodymium Hydroxide Materials

Precipitation-Based Approaches

Chemical Coprecipitation Techniques

Chemical coprecipitation is a process where a soluble precursor is precipitated along with other components from a solution. While often used for creating multi-component materials, the principles of coprecipitation are relevant for producing highly dispersed, uniform neodymium hydroxide (B78521) nanoparticles. youtube.comresearchgate.net In this context, the process involves the rapid precipitation of neodymium ions (Nd³⁺) from a salt solution, typically using a strong base like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). capes.gov.brresearchgate.net

Nd³⁺(aq) + 3OH⁻(aq) → Nd(OH)₃(s)

This technique is advantageous for its simplicity and the ability to produce fine powders. youtube.com For instance, in the synthesis of neodymium orthoferrite (NdFeO₃), neodymium hydroxide is first formed through a coprecipitation step by adding NaOH to a solution containing neodymium and iron salts. capes.gov.br Although this example involves another metal, the initial formation of Nd(OH)₃ follows the fundamental principles of chemical precipitation. The properties of the resulting this compound, such as particle size and degree of agglomeration, are influenced by factors like pH, temperature, and the rate of addition of the precipitating agent.

Homogeneous Precipitation Routes

Homogeneous precipitation offers a method to generate uniform particles with controlled morphology by slowly and uniformly increasing the concentration of the precipitating agent throughout the reaction solution. This avoids the localized high supersaturation typical of direct precipitation, leading to better crystallinity and particle size distribution. researchgate.net A common approach involves the thermal decomposition of a substance like urea (B33335) ((NH₂)₂CO) or hexamethylenetetramine (HMT) in an aqueous solution of a neodymium salt, such as neodymium nitrate (B79036) (Nd(NO₃)₃). acs.orgprimescholars.combendola.com

When heated, urea hydrolyzes to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), which then generates hydroxide ions (OH⁻) in situ. bendola.com The gradual release of OH⁻ ions leads to a slow and controlled precipitation of Nd(OH)₃. primescholars.comprimescholars.com

(NH₂)₂CO + 3H₂O → 2NH₄⁺ + CO₂ + 2OH⁻ Nd³⁺ + 3OH⁻ → Nd(OH)₃

This method has been successfully employed to synthesize various rare-earth hydroxides with high crystallinity and uniform morphologies. acs.orgresearchgate.net For example, studies on the synthesis of neodymium oxide nanoparticles have utilized urea-based homogeneous precipitation to first create a this compound precursor, which is then calcined. bendola.comprimescholars.comresearchgate.net Similarly, HMT has been used to synthesize highly crystalline layered rare-earth hydroxides, demonstrating the versatility of this approach. acs.orgrsc.org

| Parameter | Condition | Outcome | Reference |

| Precipitating Agent | Urea ((NH₂)₂CO) | Slow release of OH⁻, uniform particles | primescholars.combendola.comprimescholars.com |

| Precursor | Neodymium Nitrate (Nd(NO₃)₃) | Source of Nd³⁺ ions | bendola.comprimescholars.com |

| Temperature | 90 °C | Promotes urea hydrolysis | bendola.com |

Microemulsion-Assisted Synthesis Strategies

Microemulsion-assisted synthesis is a sophisticated technique that utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. These systems create nano-sized domains (micelles or reverse micelles) that act as nanoreactors for the synthesis of nanoparticles with controlled size and morphology.

For the synthesis of this compound, a water-in-oil microemulsion is commonly used. An aqueous solution of a neodymium salt is dispersed as nanodroplets in a continuous oil phase, stabilized by a surfactant like cetyltrimethylammonium bromide (CTAB). A separate microemulsion containing the precipitating agent (e.g., NaOH) is then mixed. The collision and coalescence of these nanodroplets initiate the reaction, confining the growth of Nd(OH)₃ particles within the micellar space.

Research has shown that the morphology of the resulting Nd(OH)₃ nanoparticles can be precisely controlled by varying the molar ratio of water to surfactant (ω). capes.gov.brresearchgate.net For example, different morphologies such as cubes, spheres, and ovals have been successfully synthesized by adjusting this ratio. capes.gov.brresearchgate.netresearchgate.net

| Molar Ratio (ω = [H₂O]/[CTAB]) | Resulting Nd(OH)₃ Morphology | Reference |

| Varied | Cube, Sphere, Oval-like | capes.gov.brresearchgate.net |

Solvothermal and Hydrothermal Synthesis Protocols

Solvothermal and hydrothermal methods involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using an organic solvent or water as the reaction medium, respectively. These techniques are highly effective for producing well-crystallized nanomaterials with specific morphologies.

Conventional Hydrothermal Growth

Conventional hydrothermal synthesis has been extensively used to produce this compound nanostructures, particularly nanorods and nanowires. researchgate.netchalcogen.ro In a typical process, a neodymium salt solution (e.g., neodymium nitrate) is mixed with an alkaline solution (e.g., NaOH) to adjust the pH, and the mixture is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature for a set duration.

The morphology, aspect ratio, and crystallinity of the final Nd(OH)₃ product are highly dependent on several experimental parameters, including reaction temperature, pH, precursor concentration, and reaction time. researchgate.net For instance, one-dimensional Nd(OH)₃ nanorods have been successfully prepared via a hydrothermal reaction at 180 °C for 20 hours. chalcogen.ro Another study demonstrated the synthesis of hexagonal this compound nanowires (20-40 nm in diameter) at 180 °C for 45 hours. researchgate.net Increasing the hydrothermal temperature and alkaline concentration generally favors the growth of nanowires. researchgate.net

| Parameter | Condition | Resulting Product | Reference |

| Temperature | 180 °C | Nd(OH)₃ Nanorods | chalcogen.ro |

| Time | 20 hours | Nd(OH)₃ Nanorods | chalcogen.ro |

| pH | 10 | Uniform Nanorods | chalcogen.ro |

| Temperature | 180 °C | Nd(OH)₃ Nanowires (20-40 nm diameter) | researchgate.net |

| Time | 45 hours | Nd(OH)₃ Nanowires | researchgate.net |

Microwave-Assisted Hydrothermal Fabrication

Microwave-assisted hydrothermal synthesis is a more recent advancement that combines the advantages of hydrothermal methods with the rapid and uniform heating provided by microwave irradiation. researchgate.net This technique significantly reduces the reaction time and energy consumption compared to conventional heating methods. researchgate.net The direct coupling of microwave energy with the polar molecules in the solution leads to a fast and homogeneous temperature increase, promoting rapid nucleation and growth of nanoparticles. bohrium.com

This method has been effectively used to synthesize Nd(OH)₃ nanorods with a hexagonal crystal structure. In a typical synthesis, a solution of neodymium nitrate with its pH adjusted by ammonium hydroxide is subjected to microwave heating in an autoclave. For example, hexagonal Nd(OH)₃ nanorods with a diameter of 50 nm and a length of 700 nm have been produced at 150 °C in just 1 hour. bohrium.comresearchgate.netuum.edu.my The resulting nanorods can then be calcined to produce neodymium oxide nanorods while retaining the original morphology. bohrium.com

| Parameter | Condition | Resulting Product | Reference |

| Temperature | 150 °C | Hexagonal Nd(OH)₃ Nanorods (50 nm diameter) | bohrium.comresearchgate.netuum.edu.my |

| Time | 1 hour | Hexagonal Nd(OH)₃ Nanorods (700 nm length) | bohrium.comresearchgate.net |

| Precursor | Nd(NO₃)₃ | Neodymium source | bohrium.comresearchgate.net |

| Alkaline Agent | NH₄OH (concentrated) | pH adjustment to 10 | bohrium.comresearchgate.net |

Solvothermal Reaction Pathways

Solvothermal synthesis is a versatile and widely utilized method for producing crystalline this compound with controlled morphologies. sci-hub.se This technique involves a chemical reaction in a solvent within a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the solvent's boiling point. sci-hub.se The autogenous pressure created under these conditions facilitates the formation of well-defined nanostructures.

Key parameters such as reaction temperature, time, pH, and the choice of solvent and alkaline agent play a crucial role in the morphological evolution of the final Nd(OH)₃ product. researchgate.netnih.gov For instance, hexagonal this compound nanowires, with diameters of 20-40 nm and lengths of several micrometers, have been successfully prepared via a hydrothermal reaction (using water as the solvent) in an alkaline solution at 180°C for 45 hours. nih.gov Research has shown that increasing the hydrothermal temperature and the concentration of the alkaline solution, such as sodium hydroxide (NaOH), promotes the growth of nanowires with higher purity and aspect ratios. nih.gov

In another study, one-dimensional Nd(OH)₃ nanorods were synthesized through a hydrothermal reaction at 180°C for 20 hours. sci-hub.se A high yield of uniform nanorods with diameters of 5-10 nm and lengths of 20-30 nm was achieved. sci-hub.se By carefully controlling the conditions—specifically a temperature of 180°C, a pH of 9.5, and a reaction time of 12 hours—crystalline Nd(OH)₃ nanorods with high purity (over 90%) and structural uniformity can be mass-produced. researchgate.net These solvothermal methods demonstrate a robust approach to fabricating one-dimensional this compound nanostructures, which are valuable precursors for producing neodymium oxide (Nd₂O₃) nanorods through subsequent calcination. researchgate.netsci-hub.se

Table 1: Parameters for Solvothermal Synthesis of Nd(OH)₃ Nanostructures

| Precursor(s) | Alkaline Agent | Temperature (°C) | Time (hours) | Resulting Morphology | Dimensions | Source(s) |

|---|---|---|---|---|---|---|

| Neodymium Nitrate | NaOH | 180 | 20 | Nanorods | 5-10 nm (diameter), 20-30 nm (length) | sci-hub.se |

| Industrial Nd₂O₃ | - | 180 | 12 | Nanorods | 20-70 nm (diameter) | researchgate.net |

| Neodymium Salt | NaOH, KOH, LiOH | 180 | 45 | Nanowires | 20-40 nm (diameter), several µm (length) | nih.gov |

Advanced and Emerging Synthesis Methods

Beyond conventional precipitation, research has focused on advanced synthesis routes that offer greater control over particle size, morphology, and purity, often through more efficient or environmentally benign processes.

The direct hydration of neodymium oxide (Nd₂O₃) represents a simple and feasible synthesis route for Nd(OH)₃, aligning with the principles of green chemistry. researchgate.net This method leverages the natural tendency of neodymium oxide to react with water, a process that can be slow at room temperature but is promoted by proper heating. researchgate.net The hydration reaction is exothermic, generating a significant amount of heat, similar to the hydration of calcium oxide. researchgate.net

Studies have optimized this process by examining the effects of the molar ratio of water to neodymium oxide, stirring rate, and reaction time. researchgate.net A complete reaction can be achieved in approximately 240 minutes, following an induction period of about 30 minutes. researchgate.net Optimal conditions for achieving a high conversion rate (99.6%) involve a stirring rate of 300 rpm and a H₂O–Nd₂O₃ mole ratio of 6.2. researchgate.net A key advantage of this method is that the resulting Nd(OH)₃ particles have a significantly smaller median size (around 629 nm) compared to the Nd₂O₃ raw material (1.156 µm), creating a fluffy powder with an enlarged specific surface area. researchgate.net This makes the hydrated product an excellent precursor for preparing nanometer-sized neodymium oxide. researchgate.net

Table 2: Optimized Parameters for Direct Hydration of Nd₂O₃

| Parameter | Optimal Value | Outcome | Source(s) |

|---|---|---|---|

| Stirring Rate | 300 r·min⁻¹ | Energy conservation, avoids aggregation | researchgate.net |

| H₂O–Nd₂O₃ Mole Ratio | 6.2 | High conversion rate without excess water causing agglomeration | researchgate.net |

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. It involves the creation of a colloidal solution (the "sol") which then undergoes a transition to a gel-like network (the "gel"). While often used to produce neodymium oxide, the initial formation of a neodymium-containing gel is a critical step that can be considered a pathway to this compound or related precursors. nih.gov

The process typically starts with metal alkoxides or metal salts like neodymium nitrate. nih.gov These precursors undergo hydrolysis and polycondensation reactions to form the integrated gel network. For example, a sol-gel auto-combustion method uses neodymium nitrate, citric acid, and polyvinyl alcohol to form a gel. nih.gov This gel, which contains a network of neodymium ions linked by citrate (B86180) groups, is then ignited to produce Nd₂O₃ nanopowders. nih.gov Another approach, the citrate-modified internal gelation route, involves the coordination of neodymium to citrate groups, preventing hydrolysis and leading to the precipitation of a 1:1 neodymium citrate gel. This gel acts as a precursor that, upon heating, decomposes to form the oxide. The sol-gel method is valued for its ability to achieve fine control over chemical composition at a low temperature.

Mechanochemical synthesis is an emerging solid-state processing technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions. This solvent-free method offers a pathway to produce nanocrystalline materials from less expensive oxide precursors.

In the context of neodymium-containing materials, mechanochemical synthesis has been successfully used to produce a nanocrystalline Nd₁₁Fe₁₀CoTi compound from precursor powders including neodymium oxide (Nd₂O₃), iron(III) oxide (Fe₂O₃), cobalt (Co), and titanium dioxide (TiO₂). The raw materials are milled with a reducing agent, such as calcium, and a dispersant. This technique has been shown to yield single-crystal submicron and nanoparticles, demonstrating its power in synthesizing complex materials directly from oxides.

The electrochemical method is recognized as a potential route for preparing this compound. researchgate.net This technique generally involves using an electric current to drive a chemical reaction. In the synthesis of metal hydroxides, this could entail the electrochemical generation of hydroxide ions (OH⁻) at the cathode in an electrolyte solution containing the metal salt, in this case, a neodymium salt. The localized increase in pH at the electrode surface would cause the precipitation of Nd(OH)₃.

While detailed procedures for the direct electrochemical synthesis of pure Nd(OH)₃ are not as extensively documented as other methods, related electrochemical processes have been reported. For instance, the electrochemical co-deposition of neodymium with other metals from molten salts to form intermetallic compounds is a well-established process. sci-hub.se This process relies on the electrochemical reduction of Nd³⁺ ions to neodymium metal. sci-hub.se Additionally, electrochemical routes have been employed to create Nd₂O₃-based composites for applications like supercapacitors. wikipedia.org These examples highlight the applicability of electrochemical principles to manipulate neodymium-containing materials, suggesting a viable, though less common, pathway for Nd(OH)₃ synthesis.

Controlled Morphology and Nanostructure Fabrication

A primary goal in synthesizing this compound is the ability to control its morphology and fabricate specific nanostructures, as these features heavily influence the material's properties. Different synthesis methods and the fine-tuning of their reaction parameters allow for the production of diverse nanoscale architectures.

Hydrothermal and solvothermal methods are particularly effective for morphological control. researchgate.netnih.gov By adjusting factors like temperature, pH, reaction time, and precursor concentration, researchers have fabricated Nd(OH)₃ as nanorods, nanowires, and other shapes. researchgate.netsci-hub.se For example, one-dimensional nanorods are consistently produced hydrothermally at 180°C, with their exact dimensions influenced by reaction duration and pH. researchgate.netsci-hub.se Increasing the reaction time to 45 hours under similar conditions can yield longer nanowires. nih.gov

The use of surfactants or templates can also guide the formation of specific structures. In microemulsion systems, the molar ratio of water to a surfactant like CTAB has been used to control the synthesis of Nd(OH)₃ nanoparticles with cube, sphere, and oval-like morphologies. Even template-free methods, such as microwave-assisted hydrothermal synthesis, can yield highly uniform nanorods by carefully controlling the pH of the precursor solution. wikipedia.org The resulting Nd(OH)₃ nanostructures often serve as self-templates; upon calcination, they decompose to neodymium oxide, but critically, the original morphology is retained. sci-hub.sewikipedia.org This template effect is crucial for producing nanostructured Nd₂O₃ for various technological applications.

Table 3: Synthesis Methods and Resulting Nd(OH)₃ Morphologies

| Synthesis Method | Key Parameters | Resulting Morphology | Source(s) |

|---|---|---|---|

| Hydrothermal | 180°C, 20 h, pH 10 | Uniform Nanorods | sci-hub.se |

| Hydrothermal | 180°C, 45 h, alkaline solution | Nanowires | nih.gov |

| Microwave-Assisted Hydrothermal | 150°C, 1 h, pH 10 | Nanorods (50 nm x 700 nm) | wikipedia.org |

| Microemulsion | Varied H₂O/CTAB molar ratio | Cubes, Spheres, Oval-like Nanoparticles |

Synthesis of this compound Nanoparticles

The synthesis of this compound (Nd(OH)₃) nanoparticles is commonly achieved through chemical precipitation methods, where a neodymium salt is reacted with an alkaline material in a controlled environment. A typical procedure involves using precursors such as neodymium nitrate hexahydrate or neodymium chloride hexahydrate. cambridge.org

In one representative synthesis, nanoparticles are produced at a relatively low temperature using neodymium chloride hexahydrate as the neodymium source, sodium hydroxide as the alkaline material, and hexadecyltrimethylammonium bromide (CTAB) as a surfactant to control particle size and prevent agglomeration. cambridge.org The process begins with the preparation of two separate aqueous solutions: one containing the dissolved neodymium precursor and CTAB, and the other containing dissolved sodium hydroxide. cambridge.org The alkaline solution is then added dropwise to the neodymium solution under stirring. cambridge.org The resulting mixture is heated to evaporate excess water, yielding a gel. This gel is subsequently aged, washed, and dried to obtain the final nanoparticle product. cambridge.org The molar ratio of the reactants is a critical factor, with a specific study employing a Nd-source:CTAB:NaOH:H₂O ratio of 1:1:8:150. cambridge.org While many methods exist, the use of neodymium chloride as a precursor is less documented compared to neodymium nitrate. cambridge.org

Directed Growth of this compound Nanorods and Nanowires

The formation of one-dimensional (1D) nanostructures such as nanorods and nanowires is typically accomplished through hydrothermal or microwave-assisted hydrothermal techniques. These methods allow for the anisotropic growth of crystals by controlling reaction conditions like temperature, pressure, and reactant concentrations.

Hexagonal this compound nanowires, with diameters of 20-40 nm and lengths of several micrometers, can be prepared via a hydrothermal reaction. researchgate.net Research has demonstrated that an increase in both the hydrothermal temperature and the concentration of the alkaline solution promotes the preferential growth of these nanowire structures. researchgate.net The choice of alkaline reagent also plays a significant role; the use of a sodium hydroxide (NaOH) solution has been shown to yield nanowires with better purity and a higher aspect ratio compared to other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH). researchgate.net

Similarly, uniform Nd(OH)₃ nanorods have been successfully synthesized through a hydrothermal process conducted at 180°C for 20 hours. chalcogen.ro A faster, microwave-assisted hydrothermal method can produce nanorods with a diameter of approximately 50 nm and a length of 700 nm in just one hour at 150°C. bohrium.com In these syntheses, a neodymium salt solution, such as neodymium nitrate (Nd(NO₃)₃), is adjusted to a pH of 10 with an alkaline solution before being heated in an autoclave. chalcogen.robohrium.com

Formation of this compound Nanosheets and Layered Architectures

The creation of two-dimensional (2D) nanosheets and layered structures of this compound follows principles established for other layered metal hydroxides, particularly layered double hydroxides (LDHs). The primary strategies are categorized as "top-down" exfoliation and "bottom-up" direct synthesis. nih.gov Synthetic routes have been developed for a range of materials, including transition metal and rare earth element-based hydroxide nanosheets. nims.go.jp

The top-down approach involves first synthesizing a bulk layered hydroxide material. nih.gov These layered crystals are then induced to swell by intercalating specific molecules, often organic solvents like formamide, into the interlayer spaces. nih.govnims.go.jp This accordion-like expansion weakens the forces holding the layers together, allowing the swollen crystal to be delaminated or exfoliated into unilamellar, molecularly thin nanosheets. nims.go.jp

Conversely, the bottom-up approach aims to synthesize the nanosheets directly without forming a bulk precursor. researchgate.netrsc.org This is achieved by introducing a layer growth inhibitor into the reaction. researchgate.netrsc.org The inhibitor weakens the interlayer interactions during crystal formation, thus preventing the stacking of individual layers and resulting in the direct synthesis of single-layer nanosheets. researchgate.net

Influence of Reaction Parameters on Particle Morphology and Size Distribution

The final morphology, size, and purity of this compound nanomaterials are highly dependent on the precise control of various reaction parameters. Stirring, reactant molar ratios, and the time-temperature profile of the reaction are all critical factors that must be optimized.

Effects of Stirring and Agitation Modalities

Mechanical agitation is a crucial parameter in the synthesis of this compound, particularly in methods like direct hydration where a solid precursor (Nd₂O₃) is reacted with water. sci-hub.se Proper stirring is essential to ensure a homogeneous reaction environment. Insufficient or ineffective agitation can lead to localized high temperatures from the exothermic hydration reaction, resulting in the formation of hard, agglomerated blocks instead of a fine powder. sci-hub.se Effective stirring promotes uniform heat and mass transfer, preventing such agglomeration and yielding a final product with excellent dispersion. sci-hub.se

Role of H₂O and Neodymium Oxide Molar Ratios

In the direct hydration of neodymium oxide (Nd₂O₃) to form this compound, the molar ratio of water to the oxide precursor is a determining factor in the reaction's efficiency. sci-hub.se

Low Molar Ratios: When the H₂O–Nd₂O₃ mole ratio is small, there is a competition between the water needed for the chemical reaction and the water that evaporates due to the heat generated. This can lead to an insufficient amount of water available for the reaction, resulting in a low conversion rate of Nd₂O₃ to Nd(OH)₃. sci-hub.se

High Molar Ratios: As the molar ratio increases, more water is present than is needed for the reaction. This excess water can absorb the heat released, moderating the system temperature and ensuring that the Nd₂O₃ is fully converted. sci-hub.se

Research has identified an optimal H₂O/Nd₂O₃ mole ratio of 6.2, which achieves a conversion rate of 99.6% while maintaining a maximum system temperature of 146°C. sci-hub.se Further increasing the ratio does not improve the conversion rate. sci-hub.se

Table 1: Effect of H₂O:Nd₂O₃ Molar Ratio on Reaction Parameters

| H₂O:Nd₂O₃ Molar Ratio | Maximum System Temperature | Nd₂O₃ Conversion Rate | Observation |

|---|---|---|---|

| Low | Higher | Low | Insufficient water for full reaction due to evaporation. sci-hub.se |

| 6.2 | 146°C | 99.6% | Optimal ratio for full conversion; product is a well-dispersed powder. sci-hub.se |

| High | Lower | ~99.6% | Excess water absorbs heat; conversion rate remains unchanged. sci-hub.se |

Impact of Reaction Time and Temperature Profiles

The duration and temperature of a synthesis reaction are fundamental variables that dictate the final product's characteristics, including its phase, crystallinity, and particle size. researchgate.netbiotage.com

For the direct hydration of Nd₂O₃, the reaction exhibits an induction period of approximately 30 minutes, with the reaction reaching completion after about 240 minutes. sci-hub.se The temperature profile is also critical in determining the exact product formed. For instance, in hydrothermal synthesis, mild conditions (140°C) may yield a fibrous precursor with a complex stoichiometry, whereas more severe conditions (180°C) produce crystalline Nd(OH)₃. researchgate.net The selection of a specific time and temperature is essential for achieving a desired morphology, whether it be nanoparticles, nanorods, or another structure. chalcogen.robohrium.com Generally, longer reaction times or higher temperatures can lead to increased particle size and crystallinity. biotage.comwhiterose.ac.uk However, this must be balanced, as extended reaction times can sometimes also promote the formation of unwanted by-products. biotage.com

Table 2: Summary of Synthesis Conditions for Different Nd(OH)₃ Morphologies

| Morphology | Method | Temperature | Time | Key Reagents/Conditions |

|---|---|---|---|---|

| Nanoparticles | Chemical Precipitation | 80-90°C | Aging for 1 day | NdCl₃·6H₂O, NaOH, CTAB surfactant. cambridge.org |

| Nanorods | Hydrothermal | 180°C | 20 hours | Nd(NO₃)₃, NaOH (pH 10). chalcogen.ro |

| Nanorods | Microwave-Assisted Hydrothermal | 150°C | 1 hour | Nd(NO₃)₃, NH₄OH (pH 10). bohrium.com |

| Powder | Direct Hydration | Reaches max of 146°C | ~4 hours | Nd₂O₃, H₂O (Molar ratio 6.2). sci-hub.se |

Influence of Solvent Selection and Neodymium Salt Precursors

The synthesis of this compound (Nd(OH)₃) materials is a process where the final characteristics of the product, such as morphology, particle size, and crystallinity, are critically dependent on the initial reaction conditions. researchgate.net Among the most influential parameters are the choice of the solvent, which acts as the reaction medium, and the selection of the neodymium salt precursor, which provides the neodymium ions (Nd³⁺). researchgate.net The interplay between the solvent and the dissolved salt species significantly directs the nucleation and growth mechanisms of the Nd(OH)₃ crystals.

Solvent Selection

The solvent plays a multifaceted role in the synthesis of this compound nanoparticles. It not only dissolves the neodymium salt precursor and the precipitating agent but also influences the growth and assembly of the nanoparticles. researchgate.net The interaction between the nanoparticle surface and the solvent molecules can have a considerable impact on the final particle size and shape. researchgate.net

Aqueous Systems: Water is the most common solvent for the synthesis of Nd(OH)₃ due to its high polarity, ability to dissolve a wide range of inorganic salts, and its role as a reactant in hydrolysis. In a typical aqueous precipitation reaction, a neodymium salt like neodymium(III) nitrate is dissolved in water, and a base such as ammonia water or sodium hydroxide is added to increase the pH, leading to the precipitation of insoluble Nd(OH)₃. wikipedia.orghomescience.net In aqueous solutions, the neodymium ion typically exists as a hydrated complex, such as [Nd(H₂O)₈]³⁺. wikipedia.org The final particle size in these systems can be controlled by additives; for example, polyethylene (B3416737) glycol can be used to regulate the pH and yield Nd(OH)₃ powder with a grain size of less than 1μm. wikipedia.org

Non-Aqueous and Mixed-Solvent Systems: The use of organic solvents, either alone or in combination with water, alters the properties of the reaction medium, such as polarity, viscosity, and boiling point. researchgate.net Solvents like ethanol (B145695) and ethylene (B1197577) glycol are frequently used. For instance, in solvothermal or hydrothermal methods, the choice of solvent is a key parameter for controlling product morphology. researchgate.netchalcogen.ro Research has shown that the polarity of the solvent medium is a crucial factor in tailoring the size of nanoparticles during chemical reduction methods. researchgate.net Higher polarity in the reaction medium tends to produce smaller, more spherical nanoparticles, while lower polarity can result in larger particles with varied shapes. researchgate.net The use of ethylene glycol has been documented in Pechini-type sol-gel processes for creating neodymium-containing oxide powders, where it acts as a solvent and a complexing agent. taylorandfrancis.com

Neodymium Salt Precursors

The choice of the neodymium salt precursor also plays a pivotal role in determining the final product's characteristics. Different anions (e.g., NO₃⁻, Cl⁻, CH₃COO⁻) from the salt can influence the reaction kinetics and the morphology of the resulting this compound.

Neodymium Nitrate (Nd(NO₃)₃): This is one of the most commonly used precursors. wikipedia.org It is highly soluble in water and is often used in simple precipitation and hydrothermal methods to produce Nd(OH)₃ nanostructures like nanorods and nanoparticles. wikipedia.orgchalcogen.ro

Neodymium Chloride (NdCl₃): Neodymium chloride is another viable precursor for the synthesis of Nd(OH)₃ and other neodymium compounds. wikipedia.orgtaylorandfrancis.com It can be prepared from neodymium oxide and is used as a starting material in various synthetic routes. wikipedia.orgchemistryworld.com For example, neodymium chloride hexahydrate (NdCl₃·6H₂O) is a precursor in the sol-gel synthesis of neodymium-iron-boron oxide powders, using ethylene glycol as the solvent. taylorandfrancis.com The structure of the neodymium species in solution can vary depending on the solvent; in methanol, for instance, the dominant species are NdCl₂(CH₃OH)₆⁺. wikipedia.org

Neodymium Acetate (B1210297) (Nd(CH₃COO)₃): The use of acetate as the anion can lead to the formation of intermediate species. In some hydrothermal syntheses, precursors containing both hydroxide and acetate groups, with stoichiometries like Nd(OH)₂.₄₅(Ac)₀.₅₅, have been identified. researchgate.net A strong interaction corresponding to Nd-OH is observed in oxygen-containing neodymium salts such as neodymium acetate. researchgate.net This indicates that the acetate ion can be incorporated into the crystal structure or influence its formation, leading to unique morphologies like fibrous structures under specific conditions. researchgate.net

The combination of a specific neodymium salt and a particular solvent system allows for the targeted synthesis of this compound materials with desired structural and morphological properties.

Research Findings on Synthesis Parameters

The following table summarizes findings from various studies on the synthesis of this compound, highlighting the influence of different precursors and solvents on the final product.

| Neodymium Salt Precursor | Solvent(s) | Synthesis Method | Key Findings / Resulting Morphology |

| Neodymium(III) Nitrate (Nd(NO₃)₃) | Water | Precipitation with Ammonia Water | Produces Nd(OH)₃ powder; grain size ≤1μm with polyethylene glycol as a controller. wikipedia.org |

| Neodymium(III) Nitrate (Nd(NO₃)₃) | Water | Hydrothermal | Formation of one-dimensional Nd(OH)₃ nanorods at 180°C. chalcogen.ro |

| Neodymium(III) Chloride (NdCl₃·6H₂O) | Ethylene Glycol | Sol-Gel Process | Used to synthesize Nd-Fe-B oxide powders; ethylene glycol acts as solvent and complexing agent. taylorandfrancis.com |

| Neodymium Acetate (Nd(CH₃COO)₃) | Water | Hydrothermal | At 140°C, a precursor with fibrous morphology and Nd(OH)₂.₄₅(Ac)₀.₅₅ stoichiometry was formed. researchgate.net |

| Not Specified | Water / CTAB | Microemulsion | Synthesized Nd(OH)₃ nanoparticles with cube, sphere, and oval-like morphologies. researchgate.netresearchgate.net |

Advanced Characterization Techniques for Neodymium Hydroxide Systems

Structural and Crystallographic Analysis

Understanding the atomic arrangement and crystalline nature of neodymium hydroxide (B78521) is fundamental to controlling its properties. Techniques that probe the material at the atomic and molecular level are therefore indispensable.

X-ray Powder Diffraction (XRD) for Phase Identification and Crystallinity Assessment

X-ray Powder Diffraction (XRD) is a primary and powerful technique for the phase identification and crystallinity assessment of neodymium hydroxide. carleton.edu By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, researchers can identify the specific crystalline phases present and evaluate the degree of crystallinity. carleton.eduutah.edu

The XRD patterns of this compound typically confirm its hexagonal crystal structure. chalcogen.roresearchgate.net The positions and intensities of the diffraction peaks are unique to this structure and can be matched with standard reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), for instance, PDF#83-2035 for Nd(OH)₃. researchgate.net The sharpness and intensity of the diffraction peaks are direct indicators of the material's crystallinity; sharp and strong peaks suggest a high degree of crystalline order, while broad peaks can indicate smaller crystallite size or a more amorphous nature. chalcogen.roresearchgate.net

Several research findings highlight the utility of XRD in studying this compound:

Phase Purity: XRD analysis has been used to confirm the production of pure Nd(OH)₃ powder, with diffraction patterns perfectly coinciding with standard reference patterns and showing no extraneous peaks. sci-hub.se

Crystallinity Evolution: The evolution of crystallinity can be monitored using XRD. For instance, studies have shown that extending the aging time during synthesis leads to sharper and stronger diffraction peaks, indicating an increase in the crystallinity of the Nd(OH)₃ product. researchgate.net

Thermal Transformation: XRD is crucial for monitoring the phase transformations that occur upon heating (calcination). As this compound is heated, it decomposes to form neodymium oxide (Nd₂O₃). XRD patterns clearly show the disappearance of the hexagonal Nd(OH)₃ phase and the emergence of the hexagonal Nd₂O₃ phase. chalcogen.ro

Influence of Synthesis Parameters: The effect of synthesis conditions on the final product's crystal structure is readily assessed by XRD. Different preparation methods, such as hydrothermal synthesis or direct hydration, can be compared to determine their effectiveness in producing a well-defined crystalline phase. chalcogen.rosci-hub.se

Table 1: Representative XRD Data for this compound and its Transformation Product

| Sample | Crystal System | Space Group | Key Diffraction Peaks (2θ) | Reference |

| Nd(OH)₃ | Hexagonal | P6₃/m | Peaks corresponding to JCPDS card No. 83-2035 | researchgate.netresearchgate.net |

| Nd₂O₃ (from calcination) | Hexagonal | - | Peaks corresponding to JCPDS card No. 75-2255 | chalcogen.ro |

Electron Diffraction (ED) for Crystalline Lattice Structure in Nanomaterials

Electron Diffraction (ED) is a powerful technique for determining the crystalline lattice structure of nanomaterials, including this compound nanostructures. rsc.org Due to the shorter wavelength of electrons compared to X-rays, ED can be used to analyze very small crystalline domains, making it particularly suitable for individual nanoparticles or nanowires. rsc.org

Selected Area Electron Diffraction (SAED), a common ED technique performed in a Transmission Electron Microscope (TEM), produces diffraction patterns from a specific area of the sample. These patterns, consisting of spots or rings, provide information about the crystal structure and orientation of the nanomaterial. For polycrystalline materials like aggregated nanorods, the SAED pattern will consist of concentric rings, where each ring corresponds to a specific set of lattice planes. The analysis of these rings can confirm the hexagonal crystal structure of this compound.

While specific detailed studies focusing solely on ED of this compound are less common in literature compared to XRD, the principles of the technique are widely applied in the characterization of various nanomaterials. For this compound nanorods and nanowires, SAED patterns would be expected to confirm the hexagonal phase identified by XRD and provide crystallographic information at the single-nanostructure level.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govyoutube.com In the study of this compound, FTIR is primarily used to identify the vibrational modes associated with the hydroxyl (-OH) groups and to monitor changes during thermal treatment. researchgate.netresearchgate.net

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of hydroxyl groups and water molecules. The main vibrational modes observed are:

O-H Stretching: A broad absorption band is typically observed in the high-wavenumber region, around 3300-3650 cm⁻¹, which is characteristic of the stretching vibrations of the O-H bonds in the hydroxyl groups and adsorbed water molecules. researchgate.netlibretexts.org

H-O-H Bending: A peak around 1620-1640 cm⁻¹ is attributed to the bending vibration of water molecules (H-O-H) that may be present in the sample. researchgate.net

Nd-O-H Bending: Vibrational modes associated with the bending of Nd-O-H bonds can also be observed.

Nd-O Stretching: At lower wavenumbers, typically below 700 cm⁻¹, bands corresponding to the stretching vibrations of the Nd-O bonds appear. researchgate.net

FTIR spectroscopy is particularly insightful for studying the thermal decomposition of this compound. As the material is heated, the intensity of the bands associated with the -OH groups decreases, indicating dehydration. researchgate.net The appearance of new peaks can signal the formation of intermediate compounds like neodymium oxyhydroxide (NdOOH) before the final conversion to neodymium oxide (Nd₂O₃). For instance, intense peaks appearing around 857 cm⁻¹ and 1474 cm⁻¹ have been attributed to the OH group bond vibrations in NdOOH. researchgate.net Upon complete conversion to Nd₂O₃, the -OH related bands disappear, and the spectrum is dominated by Nd-O bond vibrations. researchgate.net

Table 2: Key FTIR Vibrational Bands for this compound and Related Species

| Wavenumber (cm⁻¹) | Vibrational Mode | Compound | Reference |

| ~3300-3650 | O-H stretching (hydroxyl groups and water) | Nd(OH)₃ | researchgate.netlibretexts.org |

| ~1620-1640 | H-O-H bending (adsorbed water) | Nd(OH)₃ | researchgate.net |

| 857, 1474 | OH group bond vibrations | NdOOH | researchgate.net |

| 412, 450 | Nd-O bond vibrations | Nd₂O₃ | researchgate.net |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to FTIR that provides information about the molecular vibrations and structural characteristics of a material. youtube.comyoutube.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. While both techniques probe vibrational modes, they are governed by different selection rules, meaning that some vibrations may be active in Raman but not in FTIR, and vice versa.

In the context of this compound and related materials, Raman spectroscopy can be used to:

Confirm Crystal Structure: The number and positions of Raman-active modes are determined by the crystal's symmetry. Thus, the Raman spectrum serves as a fingerprint for the specific crystalline phase of this compound.

Study Doping and Defects: The introduction of dopant ions or the presence of defects in the crystal lattice can cause changes in the Raman spectrum, such as peak shifts, broadening, or the appearance of new modes.

Analyze Low-Frequency Modes: Raman spectroscopy is particularly well-suited for studying low-frequency lattice vibrations (phonons), which are related to the collective motions of atoms in the crystal lattice and can provide insights into the structural flexibility of the material. researchgate.net

For neodymium-containing compounds, Raman studies have been conducted, often focusing on the oxide form (Nd₂O₃) or doped systems. nih.govresearchgate.net For instance, in neodymium-doped yttrium hydroxide nanobelts, Raman spectroscopy has been used to characterize the vibrational properties of the material. researchgate.net The Raman spectra of neodymium-borohydride complexes have shown distinct bands corresponding to Nd-coordinated borohydride (B1222165) anions. inl.gov While detailed Raman spectra specifically for pure this compound are not as extensively reported as FTIR data, the technique remains a valuable tool for a comprehensive structural analysis.

Morphological and Microstructural Characterization

The size, shape, and surface features of this compound particles, collectively known as morphology and microstructure, are critical determinants of its performance in various applications. Scanning Electron Microscopy is a cornerstone technique for visualizing these characteristics.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and particle morphology of this compound. mdpi.comsurfacesciencewestern.com It works by scanning a focused beam of electrons over a sample's surface to produce high-resolution images. nanoscience.com The signals derived from the electron-sample interactions reveal detailed information about the surface features, shape, and size of the particles. nih.gov

SEM analysis of this compound has revealed a diverse range of morphologies that can be achieved by controlling the synthesis conditions. Researchers have successfully synthesized this compound in various forms, including:

Nanorods: Many studies report the formation of Nd(OH)₃ nanorods, with dimensions that can be tuned by adjusting parameters such as reaction temperature, time, and pH. chalcogen.roresearchgate.net SEM images clearly show the rod-like shape and can be used to measure their length and diameter.

Nanowires: Under specific hydrothermal conditions, longer and thinner nanowires of this compound have been prepared, with diameters in the range of 20-40 nm and lengths of up to several micrometers. researchgate.net

Other Morphologies: Depending on the synthesis route, such as the microemulsion method, other shapes like cubes and spheres have also been observed for Nd(OH)₃ nanoparticles. researchgate.net

Agglomeration and Dispersion: SEM images provide a clear view of the state of agglomeration of the particles. For instance, products prepared without stirring may show significant particle agglomeration, while continuous stirring can lead to well-dispersed particles of uniform size. sci-hub.se

The morphology of the initial this compound often acts as a template for the final neodymium oxide product after calcination. SEM studies have shown that the nanorod or nanowire morphology of Nd(OH)₃ can be retained in the Nd₂O₃ product, although changes in particle size may occur. chalcogen.ro

Table 3: Summary of this compound Morphologies Observed by SEM

| Morphology | Synthesis Method | Key Findings from SEM | Reference(s) |

| Nanorods | Hydrothermal | Uniform nanorods with diameters of 5-10 nm and lengths of 20-30 nm. | chalcogen.ro |

| Nanowires | Hydrothermal | Diameters of 20-40 nm and lengths of several micrometers. | researchgate.net |

| Blocky Particles | Direct Hydration | Uniform size and excellent dispersion with continuous stirring. | sci-hub.se |

| Agglomerated Clusters | Direct Hydration | Formed in the absence of stirring. | sci-hub.se |

| Cubes, Spheres, Ovals | Microemulsion | Morphology controlled by the water-to-surfactant molar ratio. | researchgate.net |

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and nanoscale features of materials. acs.org In the study of this compound, TEM analysis has been instrumental in revealing the morphology and dimensions of its nanostructures.

Detailed research findings from TEM imaging have shown that this compound can be synthesized as uniform nanorods. For instance, a hydrothermal method conducted at 180°C for 20 hours successfully produced Nd(OH)₃ nanorods with diameters in the range of 5–10 nm and lengths of 20–30 nm. chalcogen.ro These nanorods were observed to be straight with very smooth surfaces. chalcogen.ro The high degree of crystallinity of these nanostructures is often confirmed by sharp and strong diffraction peaks in corresponding analyses. chalcogen.ro

Furthermore, TEM has been employed to study the thermal decomposition of this compound. Upon calcination at temperatures such as 550°C, the Nd(OH)₃ nanorods transform into neodymium oxide (Nd₂O₃) nanorods, largely retaining their morphology. chalcogen.ro This demonstrates the role of this compound as a precursor in the synthesis of other valuable nanomaterials.

The ability of TEM to provide direct visual evidence of the internal structure makes it an indispensable tool for quality control and for understanding the formation mechanisms of this compound nanostructures. The detailed morphological information obtained through TEM is crucial for tailoring the material's properties for specific applications.

High-Resolution Transmission Electron Microscopy (HR-TEM) for Atomic-Scale Imaging

For an even more detailed understanding of the crystalline nature of this compound, High-Resolution Transmission Electron Microscopy (HR-TEM) offers atomic-scale imaging capabilities. nih.govnih.gov This technique allows for the direct visualization of the atomic lattice, providing critical information about the crystal structure and defects. researchgate.net

HR-TEM studies can confirm the crystallographic orientation of nanostructures. For example, images of neodymium-rich phases, which can be related to this compound, have shown well-defined orientation relationships with the surrounding matrix in certain materials. nii.ac.jp While direct HR-TEM studies focused solely on pure this compound are less commonly published, the principles of the technique are broadly applicable. In analogous systems, HR-TEM reveals the arrangement of atoms, the presence of grain boundaries, and any crystalline imperfections. nih.gov

The insights gained from HR-TEM are fundamental to understanding how the atomic arrangement influences the macroscopic properties of this compound and its derivatives.

Elemental and Compositional Analysis

A comprehensive understanding of this compound requires precise knowledge of its elemental makeup and the chemical states of its constituent elements. Several analytical techniques are employed for this purpose, each providing unique and complementary information.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM) or TEM, is a widely used technique for determining the elemental composition of a sample. wikipedia.orglibretexts.orgoxinst.com When a material is bombarded with an electron beam, it emits characteristic X-rays whose energies are unique to each element. wikipedia.orglibretexts.org By analyzing the energy spectrum of these X-rays, EDX can identify the elements present and their relative abundance. wikipedia.orgmdpi.com

In the context of this compound, EDX analysis confirms the presence of neodymium and oxygen. researchgate.netresearchgate.net This technique is also invaluable for creating elemental maps, which show the spatial distribution of different elements within a sample. nih.govacs.org For instance, in studies of materials containing neodymium compounds, EDX mapping can verify the uniform distribution of neodymium throughout the sample or identify regions of elemental segregation. researchgate.netnih.gov

While EDX provides elemental ratios, it is important to note that it does not provide information about the chemical bonds or oxidation states of the elements. mdpi.com

X-ray Fluorescence (XRF) Spectroscopy for Bulk Elemental Analysis

X-ray Fluorescence (XRF) spectroscopy is a powerful, non-destructive technique for the bulk elemental analysis of materials. malvernpanalytical.comcarleton.eduuga.edu It works by irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit fluorescent (or secondary) X-rays. thermofisher.com Each element emits X-rays at a characteristic energy, allowing for the determination of the sample's elemental composition. spectro.com

It is important to note that, like EDX, standard XRF provides information on the total concentration of each element but does not distinguish between different chemical forms or oxidation states. malvernpanalytical.comthermofisher.com

Inductively Coupled Plasma (ICP) Techniques

Inductively Coupled Plasma (ICP) techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are highly sensitive methods for elemental analysis. researchgate.netyoutube.com In these techniques, the sample is introduced into a high-temperature plasma, which atomizes and excites the atoms. youtube.com

In ICP-OES, the excited atoms emit light at characteristic wavelengths, and the intensity of the light is proportional to the concentration of the element. researchgate.net ICP-MS, on the other hand, separates and detects the ions based on their mass-to-charge ratio, offering extremely low detection limits. iaea.org

ICP techniques are particularly useful for the precise quantification of trace and ultra-trace element impurities in high-purity materials like this compound. iaea.orgrsc.org For instance, ICP-MS can be used to determine the presence of other rare earth element impurities in a this compound sample, which can be critical for applications in electronics and optics. iaea.org However, the high concentration of neodymium can sometimes cause interferences in the analysis, which may require specialized methods to mitigate. iaea.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Ratios

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of the elements within the top few nanometers of a material's surface. nih.govyoutube.comyoutube.com XPS works by irradiating a sample with X-rays, which causes the emission of photoelectrons. youtube.com The binding energy of these photoelectrons is characteristic of the element and its chemical environment. youtube.com

For this compound, XPS can confirm the presence of neodymium and oxygen. More importantly, it can provide information about the oxidation state of neodymium, which is expected to be +3 in Nd(OH)₃. thermofisher.comsurfacesciencewestern.com The analysis of the O 1s peak in the XPS spectrum can help distinguish between hydroxide (OH⁻) groups and other oxygen species that might be present on the surface. mdpi.com

By analyzing the areas of the elemental peaks and applying relative sensitivity factors, XPS can also be used to determine the elemental ratios at the surface of the material. researchgate.netresearchgate.net This is particularly useful for verifying the stoichiometry of this compound and for detecting any surface contamination. youtube.com

Interactive Data Tables

Table 1: Nanoscale Features of this compound from TEM

| Feature | Dimension | Synthesis Method | Reference |

| Nanorod Diameter | 5-10 nm | Hydrothermal (180°C, 20h) | chalcogen.ro |

| Nanorod Length | 20-30 nm | Hydrothermal (180°C, 20h) | chalcogen.ro |

| Morphology | Straight nanorods with smooth surfaces | Hydrothermal | chalcogen.ro |

Table 2: Overview of Elemental Analysis Techniques for this compound

| Technique | Information Provided | Sensitivity | Probing Depth | Key Application for Nd(OH)₃ |

| EDX | Elemental composition and distribution | ~0.1 wt% | Micrometers | Elemental mapping and confirmation of Nd and O presence. researchgate.netresearchgate.net |

| XRF | Bulk elemental composition | ppm to 100% | Micrometers to centimeters | Purity assessment and quantification of bulk impurities. malvernpanalytical.comamericanelements.com |

| ICP | Precise trace and ultra-trace elemental composition | ppb to ppt | Bulk (after dissolution) | Quantification of rare earth and other trace impurities. iaea.orgrsc.org |

| XPS | Surface elemental composition and chemical states | ~0.1 at% | Top ~5-10 nm | Verification of Nd oxidation state and surface stoichiometry. thermofisher.commdpi.com |

Thermal Behavior and Phase Transformation Studies

Differential Thermal Analysis (DTA) for Thermal Events

Differential Thermal Analysis (DTA) is a thermo-analytical technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This method is instrumental in studying the thermal events of this compound, such as decomposition and phase transitions.

When this compound (Nd(OH)₃) is heated, it undergoes a series of thermal decomposition steps. A typical DTA curve for Nd(OH)₃ reveals these transitions through endothermic and exothermic peaks. An initial weight loss observed at lower temperatures, generally up to around 250°C, is attributed to the desorption of physically absorbed water. sci-hub.se A significant endothermic peak is often observed in the range of 250°C to 400°C. sci-hub.seresearchgate.net This peak corresponds to the primary decomposition of this compound into neodymium oxyhydroxide (NdOOH), involving the removal of a significant portion of its water content. sci-hub.seresearchgate.netchalcogen.ro

Further heating to higher temperatures, typically in the range of 430–650°C, leads to a second major thermal event. This corresponds to the decomposition of NdOOH into the final product, hexagonal neodymium oxide (Nd₂O₃). chalcogen.ro The absence of significant thermal events at temperatures above 650°C indicates the thermal stability of the resulting neodymium oxide. chalcogen.ro

The precise temperatures of these thermal events can be influenced by factors such as the crystallinity and particle size of the initial this compound sample. sci-hub.se

Table 1: Thermal Decomposition Events of this compound

| Temperature Range (°C) | Thermal Event | Product(s) |

|---|---|---|

| Up to ~250 | Desorption of absorbed water | Nd(OH)₃ |

| ~250 - 400 | Decomposition of Nd(OH)₃ | NdOOH |

This table provides a generalized summary of the thermal events observed during the decomposition of this compound. The exact temperatures can vary based on experimental conditions and sample characteristics.

Optical and Spectroscopic Characterization of Electronic Properties

The electronic and optical properties of this compound are of great interest for its potential in luminescent and photonic applications. A suite of spectroscopic techniques is employed to probe these characteristics.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Electronic Transitions and Band Gap Analysis

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique for investigating the electronic transitions and determining the optical band gap of powdered materials like this compound. The DRS spectrum of Nd(OH)₃ exhibits characteristic absorption bands.

The spectrum typically shows absorption in the UV region, which can be attributed to the intrinsic band absorption and the presence of surface oxygen vacancies. researchgate.net In addition to the broad absorption, distinct and sharp absorption bands are observed in the visible region. These are due to the f-f electronic transitions of the Nd³⁺ ion, which are typically forbidden but can be observed due to the local crystal field environment. For instance, well-defined absorption bands have been reported at various wavelengths, corresponding to transitions from the ground state to higher energy levels of the Nd³⁺ ion. researchgate.net

The optical band gap (Eg) of this compound can be estimated from the DRS data using a Tauc plot, which involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition.

Photoluminescence (PL) Spectroscopy for Emission Characteristics and Energy Transfer

Photoluminescence (PL) spectroscopy is a powerful tool for studying the emission properties of this compound. When excited with a suitable wavelength, Nd(OH)₃ exhibits characteristic emission spectra.

The PL spectra of Nd(OH)₃ often display several emission peaks in the visible region. researchgate.net These emissions can arise from different electronic transitions within the Nd³⁺ ion. For example, specific transitions such as ²P₁/₂ → ⁴I₉/₂ and ⁴G₁₁/₂ → ⁴I₉/₂ have been identified, resulting in distinct emission bands. researchgate.net The presence of surface defects and oxygen vacancies can also influence the photoluminescence, sometimes leading to broad emission bands. researchgate.net

The intensity and position of these emission peaks are sensitive to the local environment of the Nd³⁺ ions, including the crystal structure and the presence of impurities or defects. This makes PL spectroscopy a valuable technique for characterizing the quality and purity of this compound materials.

Table 2: Photoluminescence Emission Peaks of this compound

| Emission Peak (nm) | Corresponding Transition |

|---|---|

| ~425 | ²P₁/₂ → ⁴I₉/₂ |

| ~451 | ⁴G₁₁/₂ → ⁴I₉/₂ |

This table lists some of the commonly observed emission peaks in the photoluminescence spectra of this compound. The exact peak positions can vary. researchgate.net

Time-Resolved Luminescence Spectroscopy for Excited State Lifetimes

Time-resolved luminescence spectroscopy provides crucial information about the dynamics of the excited states in this compound by measuring their lifetimes. The luminescence lifetime is the average time the Nd³⁺ ion remains in an excited state before returning to the ground state through emission of a photon.

This technique involves exciting the sample with a short pulse of light and then monitoring the decay of the luminescence intensity over time. mdpi.comfreiberginstruments.com The decay profile can be analyzed to determine the excited state lifetime. The lifetime is a sensitive parameter that can be affected by various factors, including the concentration of Nd³⁺ ions (concentration quenching), the presence of non-radiative decay pathways, and energy transfer processes to other ions or quenching sites in the material. acs.org

In-Situ Optical Spectroscopy for Real-Time Crystallization Monitoring

Understanding and controlling the crystallization process of this compound is essential for producing materials with desired properties. In-situ optical spectroscopy techniques offer a powerful means to monitor crystallization in real-time. rsc.orgnih.govnih.gov

By employing techniques such as Raman microspectroscopy combined with methods to induce crystallization, it is possible to spectroscopically track the evolution of the system from a solution or gel to a crystalline solid. nih.gov This allows for the observation of intermediate species and prenucleation aggregates that may form before the final crystalline structure emerges. nih.gov

Real-time monitoring can provide insights into the molecular dynamics of nucleation and crystal growth. rsc.orgnih.gov For instance, changes in the vibrational modes of the molecules can be observed as they assemble into an ordered crystal lattice. This information is invaluable for optimizing synthesis conditions to control particle size, morphology, and crystallinity of the final this compound product. While specific studies on this compound using these advanced in-situ techniques are not extensively detailed in the provided context, the principles of these methods are broadly applicable to the study of its crystallization. rsc.orgnih.govnih.govpnnl.gov

Fundamental Research and Mechanistic Investigations of Neodymium Hydroxide

Crystallization and Growth Mechanisms

The process by which neodymium hydroxide (B78521) crystallizes from a solution is complex, involving intermediate phases and non-classical pathways. acs.orgnih.gov Detailed investigations combining multiple advanced analytical techniques have revealed that its formation does not follow a simple precipitation model but rather occurs through the transformation of a gel-like precursor. acs.orgnih.govrsc.org

To observe the formation of neodymium hydroxide in real-time, researchers employ powerful techniques like in-situ total X-ray scattering. acs.orgnih.gov This method allows for the direct monitoring of structural transformations as they happen within a reaction mixture. researchgate.netacs.org Studies on the precipitation of this compound, initiated by increasing the pH of a neodymium nitrate (B79036) solution, have used in-situ X-ray scattering to track the evolution of the system. acs.orgnih.gov

The key finding from these real-time observations is that crystallization does not occur directly in the solution. acs.orgnih.gov Instead, the process is mediated by a gel phase. The in-situ data shows that applying hydrothermal treatment to the system primarily serves to remove water from this gel. acs.orgnih.gov It is this dehydration of the gel precursor, rather than nucleation from a supersaturated solution, that leads to the formation of crystalline this compound. acs.orgnih.gov This technique is crucial for distinguishing between different particle formation mechanisms and has been successfully applied to various nanomaterial syntheses. rsc.org

The formation of this compound does not follow classical nucleation theory, where crystal nuclei form and grow from a supersaturated solution. acs.orgacs.org Instead, the evidence points to a non-classical, multi-step mechanism. acs.orgnih.govacs.org The process begins with the rapid formation of a gel phase when the pH of the neodymium ion solution is increased. acs.orgnih.gov

Subsequent crystallization occurs within these pre-formed gel particles. acs.orgnih.gov This indicates that the gel acts as a confined environment for nucleation and growth. The size and shape of the final this compound crystals are found to be dependent on the pH at which the initial gel is formed, which controls the gel's composition. acs.orgnih.gov This suggests that the growth dynamics are dictated by the local environment within the gel particles rather than by the bulk solution conditions. acs.org This mechanism, where an amorphous precursor transforms into a crystalline product, has also been observed in the formation of other neodymium compounds, such as neodymium carbonates. rsc.org

The initial gel phase is not merely an intermediate but plays a central role in the crystallization of this compound. acs.orgnih.gov Studies have shown that a gel structure is formed in all investigated cases of precipitation. acs.org The chemical composition of this gel is highly dependent on the pH of the solution. acs.orgnih.gov

Using techniques like in-situ optical spectroscopy and potentiometry, researchers have identified the specific compositions of these gels. acs.org At a pH of approximately 6, an initial gel with the composition [Nd(NO₃)(OH)(H₂O)z]OH is formed. acs.org When the pH is increased to above 10, nitrate ligands are substituted by hydroxide ions, resulting in a gel with the composition [Nd(OH)₂(H₂O)₇]OH. acs.orgnih.gov Upon washing and dehydration, these different gel precursors crystallize into distinct products. The gel formed at lower pH crystallizes into Nd(OH)₂(NO₃)(H₂O)z, while the high-pH gel transforms into pure hexagonal Nd(OH)₃. acs.orgnih.gov If hydrothermal treatment is applied, Nd(OH)₃ is obtained regardless of the initial pH. acs.orgnih.gov This demonstrates that the initial gel phase dictates the final crystalline product.

| pH Level | Gel Composition | Source |

|---|---|---|

| ~ 6 | [Nd(NO₃)(OH)(H₂O)z]OH | acs.org |

| > 10 | [Nd(OH)₂(H₂O)₇]OH | acs.orgnih.gov |

| Initial Gel pH | Treatment | Final Crystalline Product | Source |

|---|---|---|---|

| < 10 | Washing and Dehydration | Nd(OH)₂(NO₃)(H₂O)z | acs.orgnih.gov |

| > 10 | Washing and Dehydration | Nd(OH)₃ | acs.orgnih.gov |

| Any | Hydrothermal Treatment | Nd(OH)₃ | acs.orgnih.gov |

Theoretical and Computational Studies

While experimental work provides direct evidence of reaction mechanisms, theoretical and computational studies offer a deeper understanding of the intrinsic properties of materials at an atomic level. nanografi.comresearchgate.net These methods are essential for predicting and analyzing the electronic and structural characteristics of compounds like this compound.

Computational modeling, particularly using methods derived from Density Functional Theory (DFT), is a powerful tool for investigating the fundamental properties of materials. nanografi.com Although specific computational studies focused solely on this compound are not extensively detailed in the search results, research on the closely related neodymium oxide (Nd₂O₃) and other neodymium-containing systems provides significant insight into the methodologies and the type of information that can be obtained. matec-conferences.orgaip.org

For instance, theoretical studies on neodymium-doped zinc oxide have used the Generalized Gradient Approximation (GGA) with Self-Interaction Correction (SIC) to calculate the electronic structure and band gaps. matec-conferences.org Such calculations can reveal how the presence of neodymium affects the material's electronic properties. matec-conferences.org Other research has employed different levels of theory, such as B3LYP, MP2, and coupled-cluster methods, to determine thermodynamic properties like the bond dissociation energies of neodymium-oxygen (Nd⁺–O) and other related bonds. aip.org More advanced approaches also utilize machine learning algorithms, trained on experimental and computational data, to predict the properties of new compositions, such as neodymium-doped glasses. joiv.orgbohrium.com These computational tools allow scientists to build models that successfully represent the correlations between composition, atomic structure, and material properties. joiv.org

| Computational Method | Compound Studied | Properties Modeled | Source |

|---|---|---|---|

| Generalized Gradient Approximation (GGA-SIC) | Nd-doped ZnO | Electronic structure, Band gap | matec-conferences.org |

| B3LYP, MP2, Coupled-Cluster | NdO⁺, NdC⁺ | Bond Dissociation Energy (BDE) | aip.org |

| Monte Carlo Simulation, PDF | Nd₂O₃ doped Zinc Tellurite Glass | Atomic structure, Density, Molar volume | joiv.orgjoiv.org |

| Machine Learning (GPR, ANN) | Nd-doped Oxide Glasses | Judd-Ofelt parameters (Luminescence) | bohrium.com |

Electron Beam-Induced Phenomena

The interaction of an electron beam with this compound nanostructures can induce significant changes, providing a pathway to modify the material and study its dynamic response in real-time. oup.comoup.com In-situ transmission electron microscopy (TEM) allows for the direct observation of these phenomena, including atomic migration and structural transformations, at high resolution. oup.comoup.comaip.org

Atomic Migration under Electron Irradiation in Nanostructures

When Nd(OH)3 nanostructures are subjected to electron beam irradiation, significant atomic migration is initiated. oup.comoup.com This phenomenon is observed as a distinct morphological change in the nanoparticles. oup.com Studies using in-situ TEM on clusters of Nd(OH)3 nanoparticles, initially with an average length of 40 ± 5 nm, show that even a brief 10-second exposure to the electron beam triggers a noticeable alteration in their morphology. oup.com

This transformation is driven by a process of atomic reordering. oup.comoup.com The energy transferred from the electron beam can create dislocations within the crystal lattice. oup.com These dislocations serve as strain sites, prompting atoms to reorganize to minimize the system's energy and achieve a more stable configuration under the influence of the irradiation. oup.com This atomic migration is a key mechanism in the evolution of the nanostructure's shape and size, leading from smaller, discrete clusters to larger, more consolidated particles. oup.com The process highlights the inherent reactivity and adaptability of Nd(OH)3 nanoparticles under specific energy inputs. oup.com

Structural Transformations Induced by Electron Beams

Prolonged exposure to an electron beam induces profound structural transformations in this compound nanostructures, altering their crystallinity and crystal structure. oup.comoup.com Initially, Nd(OH)3 nanoparticles exhibit a well-defined, highly organized lattice structure, as confirmed by electron diffraction (ED) patterns that show distinct spots corresponding to specific crystallographic planes. oup.com

The following table summarizes the observed transformations in Nd(OH)3 nanoclusters under an electron beam at an acceleration voltage of 200 keV. oup.com

| Exposure Time | Observation | Interpretation |

| 0 seconds | Clusters of Nd(OH)3 nanoparticles with an average length of 40 ± 5 nm. oup.com Electron diffraction shows a highly organized lattice structure. oup.com | Initial state of the material with well-defined crystallinity. oup.com |

| 10 seconds | A notable change in the morphology of the Nd(OH)3 clusters is observed. oup.com | Onset of atomic reordering and migration induced by the electron beam. oup.com |

| 20-30 seconds | Clusters continue to transform into larger particles. oup.com | Progression of the structural transformation, possibly involving a loss of initial crystallinity followed by recrystallization. oup.com |

| >30 seconds | A noticeable transformation in the material's crystallographic structure is evidenced by alterations in the electron diffraction pattern. oup.comoup.com The crystal lattice stabilizes. oup.com | Re-arrangement within the crystal structure to minimize energy, leading to a more stable, transformed crystalline state. oup.com |

Catalysis and Photocatalysis Research

The catalytic and photocatalytic applications of this compound are extensive, ranging from organic synthesis and polymerization to environmental remediation and energy conversion. The compound's unique electronic and chemical properties, largely attributable to the f-electrons of the neodymium ion, enable its participation in a variety of catalytic cycles.

This compound is a versatile precursor for the synthesis of various neodymium-based catalysts. oup.comlacenrare.com Its thermal decomposition yields neodymium oxide (Nd₂O₃), a highly stable and catalytically active material. researchgate.net This conversion is a critical step in preparing catalysts for a range of chemical transformations. The morphology and properties of the final neodymium oxide catalyst can be controlled by the synthesis conditions of the initial this compound, such as temperature, pH, and the presence of surfactants. oup.com Nanoparticles of this compound are particularly valuable as precursor materials for obtaining neodymium oxide with specific characteristics for catalytic applications. oup.com

Neodymium-containing catalysts have demonstrated activity in various organic reactions. In the context of aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, neodymium oxide, often derived from this compound, has been used. For instance, mixed rare earth oxides containing neodymium have been employed as catalysts in aldol condensation reactions. google.com Neodymium-catalyzed Mukaiyama aldol reactions have also been reported, showcasing the utility of neodymium complexes in facilitating this important transformation. researchgate.net

While direct catalysis by this compound in alcohol and amine production is not extensively documented, the broader family of rare-earth metal catalysts, including those derived from neodymium, is emerging as significant in these areas. For example, rare-earth metal catalysts are being explored for ammonia (B1221849) and amine production under ambient conditions. technologynetworks.com Neodymium-based catalysts are also known to interact with alcohols, which can be a key step in catalytic cycles for alcohol conversion or production. rsc.org

Neodymium-based catalysts are highly effective in polymerization reactions, and this compound serves as a key starting material for the synthesis of these catalysts. rsc.org

Ring-Opening Polymerization (ROP): Neodymium-based catalysts are utilized in the ring-opening polymerization of lactones to produce biodegradable polyesters like polylactones. rsc.orgrsc.orgmorressier.com These catalysts, often prepared from neodymium precursors, show excellent activity for the polymerization of ε-caprolactone and its derivatives. researchgate.net Neodymium catalyst systems can polymerize monomers that are challenging for more traditional catalysts, demonstrating their versatility and effectiveness. morressier.com

Polybutadiene (B167195) Synthesis: The synthesis of polybutadiene with a high cis-1,4 content, which imparts properties similar to natural rubber, is a significant industrial process where neodymium catalysts play a crucial role. made-in-china.comacs.org Neodymium-based Ziegler-Natta catalyst systems, often derived from precursors like neodymium carboxylates which can be synthesized from this compound, are known for their high activity and stereospecificity in butadiene polymerization. rsc.orggoogle.com These catalysts can produce polybutadiene with up to 98% cis-1,4-butadiene units. acs.org

The following table summarizes the performance of a neodymium-based catalyst system in butadiene polymerization.

| Catalyst System Components | Monomer | Polymer Microstructure | Reference |

| Neodymium versatate, DIBAH, EASC | Butadiene | Up to 98% cis-1,4 | acs.org |

Data based on a kinetic model of polybutadiene synthesis.

In the quest for renewable energy sources, biodiesel production through the transesterification of triglycerides is a critical area of research. societyforscience.orgmdpi.comnih.govmdpi.com While homogeneous catalysts like sodium hydroxide are commonly used, heterogeneous catalysts are gaining attention due to their reusability and the simplification of the purification process. societyforscience.org Metal oxides are among the promising heterogeneous catalysts for transesterification. Although direct use of this compound is not widely reported, it can serve as a precursor to neodymium oxide (Nd₂O₃), which can function as a solid base catalyst. The catalytic activity in transesterification is often correlated with the basicity of the catalyst.

Neodymium-doped materials have shown significant promise in the photocatalytic degradation of organic pollutants, such as dyes, in wastewater. mdpi.complantsciencejournal.com this compound can be used as a precursor to synthesize neodymium-doped photocatalysts. For instance, neodymium-doped zinc-aluminum layered double hydroxides (Nd/Zn-Al LDH) have demonstrated excellent photocatalytic activity for the degradation of various dyes under visible light irradiation. researchgate.net The presence of neodymium ions can enhance the photocatalytic efficiency by promoting the separation of electron-hole pairs, a critical step in the photocatalytic process. researchgate.net